
2,5-Diethenyl-1lambda~6~-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Divinyltetrahydrothiophene 1,1-dioxide is a heterocyclic organosulfur compound It is a derivative of tetrahydrothiophene, where the sulfur atom is bonded to two oxygen atoms, forming a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,5-Divinyltetrahydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 2,5-divinyltetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the sulfone group forming as a result of the oxidation process .
Industrial Production Methods
In an industrial setting, the production of 2,5-divinyltetrahydrothiophene 1,1-dioxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Divinyltetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives of 2,5-divinyltetrahydrothiophene 1,1-dioxide .
Applications De Recherche Scientifique
2,5-Divinyltetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound is used in the development of polymers and other materials with unique properties.
Biological Studies: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2,5-divinyltetrahydrothiophene 1,1-dioxide involves its ability to undergo various chemical transformations. The sulfone group is highly reactive, making it a versatile intermediate in organic synthesis. The compound can interact with different molecular targets, including enzymes and receptors, through its reactive functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydrothiophene 1,1-dioxide: A closely related compound with similar chemical properties.
Butadiene sulfone: Another sulfone derivative with applications in organic synthesis.
Uniqueness
2,5-Divinyltetrahydrothiophene 1,1-dioxide is unique due to its divinyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and materials .
Propriétés
Numéro CAS |
72133-91-6 |
|---|---|
Formule moléculaire |
C8H12O2S |
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
2,5-bis(ethenyl)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H12O2S/c1-3-7-5-6-8(4-2)11(7,9)10/h3-4,7-8H,1-2,5-6H2 |
Clé InChI |
RCEVXMTZJLYJFU-UHFFFAOYSA-N |
SMILES canonique |
C=CC1CCC(S1(=O)=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



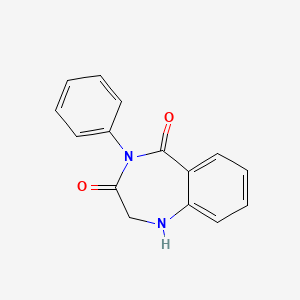



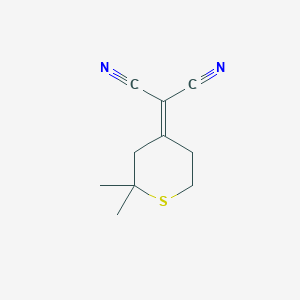
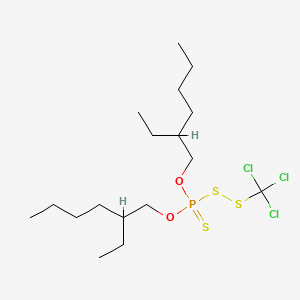
silane](/img/structure/B14473125.png)
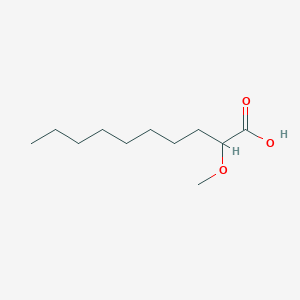
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
![1,11-Dimethyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]indole](/img/structure/B14473132.png)
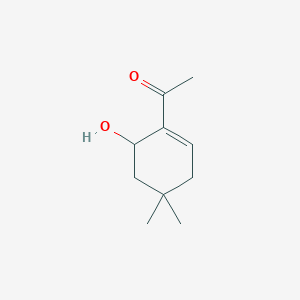
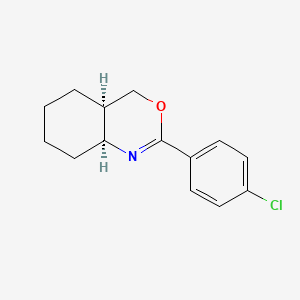
![1-[2,4,6-Trihydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]hexan-1-one](/img/structure/B14473155.png)
